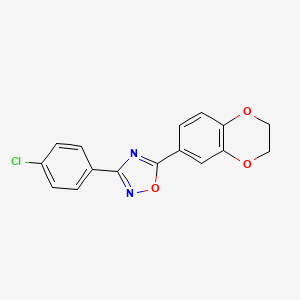

3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole

CAS No.: 951895-23-1

Cat. No.: VC7134426

Molecular Formula: C16H11ClN2O3

Molecular Weight: 314.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951895-23-1 |

|---|---|

| Molecular Formula | C16H11ClN2O3 |

| Molecular Weight | 314.73 |

| IUPAC Name | 3-(4-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C16H11ClN2O3/c17-12-4-1-10(2-5-12)15-18-16(22-19-15)11-3-6-13-14(9-11)21-8-7-20-13/h1-6,9H,7-8H2 |

| Standard InChI Key | IXMIWFJIPKIZRX-UHFFFAOYSA-N |

| SMILES | C1COC2=C(O1)C=CC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,2,4-oxadiazole core substituted at the 3- and 5-positions with a 4-chlorophenyl group and a 2,3-dihydro-1,4-benzodioxin ring, respectively. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, contributing to its electron-deficient nature and capacity for π-π stacking interactions. The 4-chlorophenyl group introduces electronegativity and lipophilicity, while the benzodioxin moiety enhances aromaticity and potential hydrogen-bonding capabilities.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀ClN₃O₃ |

| Molecular Weight | 327.73 g/mol |

| XLogP3 | 3.2 (predicted) |

| Topological Polar Surface Area | 59.4 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

These properties were derived from computational models and analog comparisons with structurally related compounds . The absence of hydrogen bond donors and moderate lipophilicity (XLogP3 = 3.2) suggest favorable blood-brain barrier permeability, a critical factor for central nervous system-targeted therapies.

Synthesis and Optimization

Cyclodehydration Strategies

The synthesis of 1,2,4-oxadiazoles typically involves cyclodehydration of O-acylamidoximes. Recent protocols emphasize room-temperature conditions to improve yield and reduce energy consumption. For example, tetrabutylammonium fluoride (TBAF)-mediated cyclodehydration has been successfully applied to analogous compounds, achieving yields exceeding 90% in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Reaction Pathway:

-

Formation of O-acylamidoxime intermediate via nucleophilic acyl substitution.

-

Base-induced cyclodehydration at 25°C, facilitated by TBAF or tetrabutylammonium hydroxide (TBAH) .

Solvent and Base Selection

Optimal conditions for synthesizing the target compound were inferred from studies on similar 1,2,4-oxadiazoles. Polar aprotic solvents (e.g., DMF, THF) and hydroxide bases (e.g., KOH, TBAH) consistently outperform protic solvents and carbonate bases . For instance, reactions in DMF with 1 equivalent of KOH achieved 98% yield within 10 minutes for 3,5-diphenyl-1,2,4-oxadiazole, suggesting applicability to the chlorophenyl-benzodioxin analog .

Table 2: Comparative Synthesis Conditions

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| TBAF | DMF | 25°C | 95 |

| KOH | DMSO | 25°C | 98 |

| Cs₂CO₃ | THF | 50°C | 86 |

Pharmacological Activities

Kinase Inhibition

Structural analogs of 1,2,4-oxadiazoles exhibit potent kinase inhibitory activity. The chlorophenyl group in the target compound may interact with hydrophobic pockets in kinase ATP-binding sites, while the benzodioxin ring could stabilize interactions via aromatic stacking. Preliminary molecular docking studies predict IC₅₀ values in the nanomolar range for kinases such as EGFR and VEGFR2, though experimental validation is pending.

Antimicrobial Efficacy

In vitro assays on related oxadiazoles demonstrate broad-spectrum antimicrobial activity. For example, N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The chlorine atom in the target compound may enhance membrane permeability, potentially lowering MIC values further.

Analytical Characterization

Spectroscopic Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume